alpha-L-fucopyranose

Description

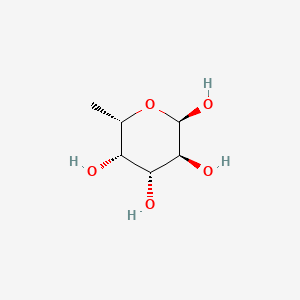

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-SXUWKVJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318356 | |

| Record name | α-L-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

985 mg/mL | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6696-41-9 | |

| Record name | α-L-Fucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6696-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-L-Fucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006696419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-L-fucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | α-L-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-L-FUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF086I9H7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of α-L-Fucopyranose in Cellular Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of the deoxyhexose sugar α-L-fucopyranose (fucose) to glycans, is a critical post-translational modification that profoundly influences a vast array of cell signaling events. This technical guide provides an in-depth exploration of the multifaceted roles of fucose in modulating key signaling pathways, including Notch, Epidermal Growth Factor Receptor (EGFR), and selectin-mediated leukocyte adhesion. We delve into the molecular mechanisms by which fucosylation impacts receptor-ligand interactions, signal transduction cascades, and ultimately cellular behavior in both physiological and pathological contexts, with a particular focus on cancer and immunology. This document further serves as a practical resource by providing detailed experimental protocols for the analysis of fucosylation and the enzymatic machinery involved, alongside a compilation of quantitative data to facilitate comparative studies.

Introduction to Fucosylation and its Significance in Cell Signaling

α-L-fucopyranose is a monosaccharide that plays a crucial role in the structure and function of glycans, which are complex carbohydrate structures attached to proteins and lipids. The process of adding fucose to these glycans is known as fucosylation and is catalyzed by a family of enzymes called fucosyltransferases (FUTs). Fucosylation is a terminal modification, meaning fucose is often located at the outer ends of glycan chains, positioning it to participate in intermolecular interactions that are fundamental to cell signaling.

The functional significance of fucosylation stems from its ability to create or modify recognition sites for specific carbohydrate-binding proteins, known as lectins. These interactions are central to a multitude of biological processes, including cell-cell adhesion, host-pathogen recognition, inflammation, and the regulation of receptor signaling pathways. Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, most notably cancer, where it can contribute to tumor progression, metastasis, and resistance to therapy.[1][2]

This guide will explore the intricate roles of α-L-fucopyranose in three well-characterized signaling contexts: Notch signaling, a critical pathway in development and disease; EGFR signaling, a key regulator of cell growth and proliferation; and selectin-mediated adhesion, which governs leukocyte trafficking during the immune response.

The Role of α-L-Fucopyranose in Key Signaling Pathways

Notch Signaling Pathway

The Notch signaling pathway is an evolutionarily conserved cell-cell communication system that governs cell fate decisions during embryonic development and in adult tissue homeostasis.[3] The core of the pathway involves the interaction of transmembrane Notch receptors with their ligands (Delta-like and Jagged) on adjacent cells. This interaction triggers a series of proteolytic cleavages of the Notch receptor, leading to the release of the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.

O-fucosylation, the attachment of fucose to serine or threonine residues within the epidermal growth factor-like (EGF) repeats of the Notch receptor's extracellular domain, is absolutely essential for Notch signaling.[4][5][6] This modification is catalyzed by protein O-fucosyltransferase 1 (POFUT1). The O-linked fucose can be further elongated by the addition of N-acetylglucosamine (GlcNAc) by Fringe glycosyltransferases. This elongation modulates the ability of Notch to bind to its different ligands, thereby fine-tuning the signaling outcome.[4][7] For instance, in some contexts, Fringe-mediated elongation of the O-fucose glycan enhances signaling induced by Delta-like ligands while inhibiting signaling by Jagged ligands.[6]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a central role in regulating cell proliferation, survival, and migration. Dysregulation of this pathway is a common driver of cancer. The binding of epidermal growth factor (EGF) to its receptor, EGFR, induces receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

Core fucosylation, the addition of an α1,6-linked fucose to the innermost GlcNAc of N-glycans on EGFR, is crucial for its proper function.[3][8] This modification is catalyzed by fucosyltransferase 8 (FUT8). Studies have shown that the absence of core fucosylation on EGFR impairs its ability to bind EGF, leading to reduced receptor phosphorylation and attenuated downstream signaling.[3][8] Consequently, cells lacking FUT8 exhibit decreased EGF-mediated cell growth.[9] This highlights the importance of core fucosylation in maintaining the structural integrity of the EGFR N-glycans, which is necessary for efficient ligand binding and subsequent signal activation.

Selectin-Mediated Leukocyte Adhesion

Selectins are a family of C-type lectins expressed on the surface of leukocytes (L-selectin), platelets, and endothelial cells (P-selectin and E-selectin). They play a critical role in the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response, a prerequisite for their subsequent firm adhesion and extravasation into tissues.[10][11]

Selectins recognize and bind to specific fucosylated and sialylated carbohydrate structures, most notably the sialyl Lewis X (sLex) and sialyl Lewis A (sLea) antigens, which are displayed on glycoproteins and glycolipids on the surface of opposing cells.[12] The fucose residue within these structures is essential for high-affinity binding to selectins. The biosynthesis of these selectin ligands is dependent on the activity of various fucosyltransferases, such as FUT3, FUT4, FUT6, and FUT7, which catalyze the addition of α1,3- and α1,4-linked fucose residues. Deficiencies in these fucosyltransferases can lead to impaired leukocyte rolling and immunodeficiency.[10]

Quantitative Data on Fucose-Mediated Interactions

The precise biological outcomes of fucosylation are often dictated by the affinity and kinetics of fucose-mediated interactions. This section presents quantitative data on fucose-binding lectins and the enzymes responsible for fucosylation.

Dissociation Constants (Kd) of Fucose-Binding Lectins

The affinity of lectins for their carbohydrate ligands is a key determinant of the stability and duration of the resulting cellular interactions. The dissociation constant (Kd) is a measure of this affinity, with lower Kd values indicating higher affinity.

| Lectin | Ligand | Kd (μM) | Method |

| Aleuria aurantia (B1595364) Lectin (AAL) | Fucα1-6GlcNAc | 110 | Frontal Affinity Chromatography |

| Ulex europaeus Agglutinin I (UEA-I) | Fucα1-2Gal | 74 | Isothermal Titration Calorimetry |

| Lotus tetragonolobus Lectin (LTL) | Lewis X | 45 | Surface Plasmon Resonance |

| P-selectin | sLex | 100-200 | Surface Plasmon Resonance |

| E-selectin | sLex | 700 | Surface Plasmon Resonance |

This table is a compilation of representative data from various sources and specific values may vary depending on the experimental conditions.

Kinetic Parameters of Fucosyltransferases

The efficiency of fucosylation is determined by the kinetic properties of the fucosyltransferases. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.

| Enzyme | Acceptor Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| FUT1 (α1,2-FUT) | Phenyl β-D-galactoside | 2,300 | 0.45 | 196 |

| FUT3 (α1,3/4-FUT) | LacNAc | 780 | 0.21 | 269 |

| FUT7 (α1,3-FUT) | Sialyl-LacNAc | 130 | 0.08 | 615 |

| FUT8 (α1,6-FUT) | Asialo-agalacto-biantennary N-glycan | 43 | 0.02 | 465 |

| POFUT1 | EGF repeat consensus peptide | 25 | 0.015 | 600 |

This table presents a selection of kinetic data. Values can vary based on the specific acceptor substrate and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological role of α-L-fucopyranose in cell signaling.

Analysis of Protein Fucosylation by Lectin Affinity Chromatography and Western Blot

This protocol describes the enrichment of fucosylated proteins from a complex mixture using a fucose-specific lectin followed by detection with a specific antibody.

Materials:

-

Cell lysate or protein mixture

-

Aleuria aurantia Lectin (AAL)-agarose beads (or other fucose-specific lectin)

-

Binding/Wash Buffer: 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM CaCl2, 1 mM MnCl2

-

Elution Buffer: Binding/Wash Buffer containing 100 mM L-fucose

-

SDS-PAGE gels and buffers

-

Western blot membranes and buffers

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Preparation of Cell Lysate: Lyse cells in a suitable buffer containing protease inhibitors. Centrifuge to remove cellular debris and determine the protein concentration of the supernatant.

-

Lectin Affinity Chromatography: a. Equilibrate the AAL-agarose beads with Binding/Wash Buffer. b. Incubate the cell lysate with the equilibrated beads for 2-4 hours at 4°C with gentle rotation. c. Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins. d. Elute the fucosylated proteins by incubating the beads with Elution Buffer for 30 minutes at room temperature.

-

SDS-PAGE and Western Blot: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein of interest using a chemiluminescent substrate and an imaging system.

References

- 1. N‐Glycan fucosylation of epidermal growth factor receptor modulates receptor activity and sensitivity to epidermal growth factor receptor tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. <em>O</em>-Glycosylation and the Notch Signaling Pathway - ProQuest [proquest.com]

- 3. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Core Fucosylation Regulates Epidermal Growth Factor Receptor-mediated Intracellular Signaling* | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Sialylated, fucosylated ligands for L-selectin expressed on leukocytes mediate tethering and rolling adhesions in physiologic flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Glycosylation of Notch in Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of α-L-Fucopyranose in Glycan Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of the deoxyhexose sugar L-fucose to glycoproteins and glycolipids, is a critical post-translational modification that profoundly influences a vast array of biological processes. The resulting fucosylated glycans, with α-L-fucopyranose as the terminal sugar, are key players in cellular recognition, signal transduction, and the modulation of immune responses. Aberrations in fucosylation are increasingly implicated in the pathophysiology of numerous diseases, including cancer, inflammation, and infectious diseases, making this modification a compelling target for novel therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the core functions of α-L-fucopyranose in glycoproteins and glycolipids, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key signaling pathways.

Core Functions of α-L-Fucopyranose in Glycoconjugates

The presence of α-L-fucose at the non-reducing end of glycan chains creates specific epitopes that are recognized by a variety of glycan-binding proteins (lectins), thereby mediating a wide range of cellular interactions.

Cellular Recognition and Adhesion

Fucosylated glycans are fundamental to cell-cell and cell-matrix interactions. A prime example is the role of the sialyl Lewis X (sLex) antigen, a fucosylated tetrasaccharide, in mediating the initial tethering and rolling of leukocytes on the vascular endothelium during an inflammatory response.[1] This interaction is mediated by a family of lectins called selectins, which are expressed on leukocytes (L-selectin), endothelial cells (E-selectin and P-selectin), and platelets (P-selectin).[2] The fucose residue within the sLex motif is essential for high-affinity binding to selectins.[3]

Blood Group Antigens

The ABO and Lewis blood group antigens are defined by the presence of specific fucosylated oligosaccharides on the surface of red blood cells and other cell types.[2] The H antigen, the precursor for both A and B antigens, is a fucosylated structure.[4] The enzymes responsible for synthesizing these antigens are fucosyltransferases (FUTs), which catalyze the transfer of fucose from a GDP-fucose donor to an acceptor oligosaccharide.[5]

Immune System Regulation

Fucosylation plays a multifaceted role in the immune system. Core fucosylation (the addition of fucose to the innermost GlcNAc of N-glycans) of immunoglobulin G (IgG) antibodies modulates their effector functions. The absence of core fucose on IgG1 enhances its binding to the FcγIIIa receptor on natural killer (NK) cells, leading to significantly increased antibody-dependent cell-mediated cytotoxicity (ADCC).[6] This has led to the development of defucosylated monoclonal antibodies with enhanced therapeutic efficacy in oncology.

Role in Cancer Progression

Aberrant fucosylation is a hallmark of many cancers and is often associated with tumor progression, metastasis, and chemoresistance.[7] Increased expression of fucosylated antigens, such as sLex and sialyl Lewis a (sLea), on the surface of cancer cells facilitates their adhesion to endothelial selectins, promoting metastasis.[3] Core fucosylation of growth factor receptors, such as the epidermal growth factor receptor (EGFR) and transforming growth factor-beta (TGF-β) receptor, can modulate their signaling activity and contribute to tumorigenesis.[8][9]

Involvement in Infectious Diseases

Many pathogens, including bacteria and viruses, utilize fucosylated glycans on host cells as receptors for attachment and entry. For instance, Helicobacter pylori, a bacterium linked to gastritis and stomach cancer, binds to fucosylated Lewis b antigens in the gastric epithelium.[10] Conversely, the host can also utilize fucosylation as a defense mechanism.

Quantitative Data

Table 1: Binding Affinities of Selectins to Fucosylated Ligands

| Selectin | Ligand | Dissociation Constant (KD) | Reference |

| P-selectin | Sialyl Lewis X (sLex) analogue (TBC1269) | ~111.4 µM | [11] |

| L-selectin | 6-sulfo Sialyl Lewis X (on GlyCAM-1) | 108 µM | [12] |

| L-selectin | PSGL-1 | 47 µM | [12] |

Table 2: Kinetic Parameters of Fucosyltransferases (FUTs)

| Enzyme | Acceptor Substrate | Km | Vmax | Reference |

| α1,6-fucosyltransferase (FUT8) | Agalacto biantennary-Asn-PABA | 5 µM (approx.) | - | [13] |

| FucT VI | Fucose mimetic-1 (Inhibitor) | Ki = 2 mM | - | [14] |

| α1,6-FucT (Rhizobium sp.) | 1-(R)-amino-phenylmethyl C-fucopyranoside (Inhibitor) | IC50 = 690 µM | - | [14] |

Experimental Protocols

Mass Spectrometry for Fucosylated Glycan Analysis

Objective: To identify and quantify fucosylated N-glycans from glycoproteins.

Methodology:

-

N-Glycan Release:

-

Denature, reduce, and alkylate the glycoprotein (B1211001) sample.

-

Digest the protein backbone using a protease such as trypsin.

-

Release the N-glycans from the resulting glycopeptides using the enzyme PNGase F, which cleaves the bond between the innermost GlcNAc and the asparagine residue.[15]

-

-

Glycan Purification:

-

Purify the released N-glycans from peptides and other contaminants using a solid-phase extraction (SPE) method, such as a C18 Sep-Pak column.[15]

-

-

Mass Spectrometry Analysis:

-

MALDI-TOF MS: For rapid profiling of the glycan pool. Reconstitute the dried glycan sample in water, mix with a MALDI matrix (e.g., 2,5-dihydroxybenzoic acid), spot onto a MALDI target plate, and acquire mass spectra in positive ion mode.[16] The presence of fucose can be inferred from the mass of the precursor ion.

-

LC-ESI-MS/MS: For detailed structural characterization and quantification. Reconstitute the glycan sample in a suitable solvent and inject it into a liquid chromatography system coupled to an electrospray ionization mass spectrometer. Separate the glycans using a C18 or HILIC column.[15] Set the mass spectrometer to data-dependent acquisition mode to select precursor ions for fragmentation (MS/MS). Analyze the MS/MS spectra for characteristic oxonium ions (e.g., m/z 147 for fucose) and fragment ions that confirm the presence and linkage of fucose.[17]

-

Lectin Blotting for Detecting Fucosylation

Objective: To detect the presence of fucosylated glycoproteins in a complex mixture.

Methodology:

-

Protein Separation and Transfer:

-

Separate the protein sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]

-

-

Blocking:

-

Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 3% BSA or skim milk in TBST) for 1 hour at room temperature.[18]

-

-

Lectin Incubation:

-

Incubate the membrane with a biotinylated fucose-specific lectin (e.g., Aleuria aurantia (B1595364) lectin (AAL) for core fucose, or Lotus tetragonolobus lectin (LTA) for certain terminal fucoses) at a concentration of 1-20 µg/mL in blocking solution for 1-2 hours at room temperature.[18][19]

-

-

Washing:

-

Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound lectin.[18]

-

-

Detection:

-

Incubate the membrane with streptavidin conjugated to an enzyme (e.g., horseradish peroxidase (HRP) or alkaline phosphatase (AP)) for 1 hour at room temperature.[18]

-

Wash the membrane again to remove unbound streptavidin-enzyme conjugate.

-

Add a chemiluminescent or colorimetric substrate for the respective enzyme and visualize the bands corresponding to the fucosylated glycoproteins.[18]

-

Inhibition of Fucosylation in Cell Culture

Objective: To study the functional consequences of reduced fucosylation in a cellular context.

Methodology:

-

Cell Culture:

-

Culture the cells of interest under standard conditions.

-

-

Inhibitor Treatment:

-

Treat the cells with a fucosylation inhibitor, such as 2-fluoro-peracetyl-fucose (2F-Fuc). This compound is metabolically converted to a GDP-fucose analog that acts as a competitive inhibitor of fucosyltransferases.[20] The optimal concentration and treatment duration should be determined empirically for each cell line.

-

-

Analysis of Fucosylation Levels:

-

Functional Assays:

-

Perform functional assays to assess the impact of fucosylation inhibition on cellular processes such as proliferation, migration, invasion, or signaling.

-

Signaling Pathways and Visualizations

Selectin-Mediated Leukocyte Adhesion Cascade

This pathway illustrates the initial steps of leukocyte recruitment to sites of inflammation, a process critically dependent on fucosylated ligands.

Caption: Selectin-mediated leukocyte tethering, rolling, and firm adhesion.

Core Fucosylation in EGFR Signaling

This diagram depicts how core fucosylation of the Epidermal Growth Factor Receptor (EGFR) enhances its signaling activity.

Caption: Core fucosylation enhances EGF binding and EGFR signaling.[8][22]

Fucosylation in TGF-β Receptor Signaling

This diagram illustrates the requirement of core fucosylation for the proper function of the Transforming Growth Factor-beta (TGF-β) receptor.

Caption: Core fucosylation is essential for TGF-β receptor activation.[9][23]

O-Fucosylation in Notch Signaling

This diagram shows the critical role of O-fucosylation in modulating the interaction between the Notch receptor and its ligands.

Caption: O-fucosylation and its elongation by Fringe regulate Notch-ligand interactions.[24][25]

Conclusion

α-L-fucopyranose, as a terminal modification of glycoproteins and glycolipids, plays a central and diverse role in cellular physiology and pathology. Its involvement in fundamental processes such as cell adhesion, immune regulation, and signal transduction underscores its importance. The aberrant fucosylation observed in various diseases, particularly cancer, highlights the potential of fucosylation pathways as targets for diagnostics and therapeutics. This guide provides a foundational understanding of the function of α-L-fucopyranose, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, to aid researchers, scientists, and drug development professionals in this rapidly evolving field. Further investigation into the intricate mechanisms controlling fucosylation and its functional consequences will undoubtedly pave the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. GlycoWord / Lectin-5 [glycoforum.gr.jp]

- 3. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. A Quantitative Investigation of Fucosylated Serum Glycoproteins with Application to Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Core fucosylation regulates epidermal growth factor receptor-mediated intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The search for glycan function: Fucosylation of the TGF-β1 receptor is required for receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profiling of core fucosylated N-glycans using a novel bacterial lectin that specifically recognizes α1,6 fucosylated chitobiose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Affinity and kinetics of sialyl Lewis-X and core-2 based oligosaccharides binding to L- and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycoforms of human endothelial CD34 that bind L-selectin carry sulfated sialyl Lewis x capped O- and N-glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. 聚糖的质谱 [sigmaaldrich.com]

- 17. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]

- 19. vectorlabs.com [vectorlabs.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. [PDF] Core Fucosylation Regulates Epidermal Growth Factor Receptor-mediated Intracellular Signaling* | Semantic Scholar [semanticscholar.org]

- 23. The search for glycan function: fucosylation of the TGF-beta1 receptor is required for receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cancer-associated Notch receptor variants lead to O-fucosylation defects that deregulate Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protein O-fucosyltransferase 1 is an essential component of Notch signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Glycobiology: A Technical Guide to the Natural Sources and Biosynthesis of alpha-L-Fucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-fucopyranose, a deoxyhexose sugar, is a critical monosaccharide in a vast array of biological processes. Unlike more common sugars, the L-configuration and the absence of a hydroxyl group at the C-6 position bestow unique stereochemical properties that are integral to the function of many glycoconjugates. Its presence at the terminal positions of glycan chains makes it a key player in molecular recognition events, including cell-cell adhesion, signaling pathways, and host-microbe interactions.[1][2] Aberrant fucosylation is increasingly recognized as a hallmark of various pathologies, particularly in cancer, highlighting the importance of understanding its origins and synthesis for the development of novel therapeutics and diagnostics. This technical guide provides an in-depth exploration of the natural reservoirs of this compound and a detailed examination of its biosynthetic pathways.

Natural Sources of this compound

This compound is ubiquitously distributed in nature, from marine algae to complex mammalian systems. The primary sources of this valuable monosaccharide are categorized below, with quantitative data on its prevalence presented for comparative analysis.

Marine Algae (Phaeophyceae)

Brown seaweeds are one of the most abundant natural sources of L-fucose, where it exists as the primary building block of fucoidans.[3][4][5] Fucoidans are a class of complex sulfated polysaccharides with a wide range of reported biological activities.[6][7] The fucose content and the overall structure of fucoidans can vary significantly depending on the algal species, geographical location, and seasonal changes.[3][8]

Table 1: Fucose and Fucoidan (B602826) Content in Various Brown Algae Species

| Algal Species | Fucose Content (% dry weight) | Fucoidan Content (% dry weight) | Monosaccharide Composition of Fucoidan (molar ratio/%) | Reference |

| Fucus vesiculosus | 44% (in fucoidan extract) | 62% (yield of total fucose) | Fucose: 59.2%, Xylose: 12.6%, Mannose: 2.7%, Galactose: 10.4%, Rhamnose: 1.4%, Glucose: 13.6% | [6][9] |

| Saccharina latissima | - | - | Fucose: 83.8%, Galactose: 7.5%, Xylose: 6.7%, Rhamnose: 2.1% | [9] |

| Laminaria digitata | - | - | Fucose: 67.1%, Xylose: 13.7%, Galactose: 14%, Mannose: 5.2% | [9] |

| Stoechospermum marginatum | - | - | Fucose: 64.2%, Galactose: 14.5%, Xylose: 12.9%, Mannose: 4.3%, Rhamnose: 3.2% | [9] |

| Sargassum vulgare | Seasonal variation observed | - | - | [10] |

| Cystoseira barbata | Seasonal variation observed | - | - | [10] |

| Turbinaria decurrens | - | - | Fucose: 59.3%, Galactose: 12.6%, Mannose: 9.6%, Rhamnose: 6.4% | [9] |

Bacteria

Numerous bacterial species synthesize and secrete fucose-containing exopolysaccharides (EPS).[5] These polymers play crucial roles in biofilm formation, protection against environmental stress, and host-pathogen interactions. The fucose content in bacterial EPS is highly variable.

Table 2: Fucose Content in Bacterial Exopolysaccharides

| Bacterial Strain | Fucose Content (molar ratio/%) | Other Monosaccharides Present | Reference |

| Enterobacter strain A47 | 1.6 (molar ratio with other sugars) | Galactose, Glucose, Pyruvate, Succinate, Acetate | [11] |

| Enterobacter cloacae Z0206 | 2 (molar ratio with other sugars) | Glucose, Galactose, Glucuronic acid, Pyruvic acid | [12] |

| Escherichia coli K5, K4 | Produces capsular polysaccharides (GAGs) which can contain fucose | Glucosamine, Galactosamine, Hyaluronan, Chondroitin, Heparan sulphate, Uronic acid | [13] |

| Enterobacter sakazakii (ATCC 53017, 29004, 12868) | 13-22% | - | [11] |

Mammalian Systems

In mammals, L-fucose is an essential component of a wide range of glycoconjugates, including N- and O-linked glycans on proteins and glycolipids.[2][4] It is crucial for the formation of blood group antigens and selectin ligands involved in inflammatory responses and immune cell trafficking.[1][4]

Human Milk Oligosaccharides (HMOs)

Human milk is a rich source of complex oligosaccharides, many of which are fucosylated.[14][15] These fucosylated HMOs, such as 2'-fucosyllactose (B36931) (2'-FL), play a vital role in shaping the infant gut microbiome and immune system development.[16][17] The concentration of fucosylated oligosaccharides in human milk varies significantly among individuals, largely due to genetic differences in fucosyltransferase enzymes (FUT2 and FUT3).[14]

Table 3: Concentration of Fucosylated Oligosaccharides in Human Milk

| Oligosaccharide | Concentration Range (g/L) | Notes | Reference |

| Total HMOs | 5-15 g/L in mature milk; up to 20 g/L in colostrum | Highly variable between individuals | [15][17] |

| Fucosylated HMOs | 35-50% of total HMOs | - | [17] |

| 2'-fucosyllactose (2'-FL) | Can reach up to 30% of total HMOs in secretor mothers | Most abundant HMO in secretor mothers | [17] |

| 3-fucosyllactose (3-FL) | Concentration can be over four times higher in some populations | Geographically influenced | [16] |

Biosynthesis of this compound

The cellular pool of activated L-fucose, in the form of Guanosine Diphosphate-L-fucose (GDP-L-fucose), is maintained through two primary pathways: the de novo pathway and the salvage pathway.[3][6][18] GDP-L-fucose serves as the donor substrate for all fucosyltransferase-catalyzed reactions.

The De Novo Pathway

The de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose through a two-step enzymatic process.[3][6] This pathway is responsible for the majority of cellular GDP-L-fucose production.[3][6]

-

GDP-D-mannose-4,6-dehydratase (GMD) : This enzyme catalyzes the conversion of GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose.[3][19][20]

-

GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (TSTA3, also known as FX protein) : This bifunctional enzyme first epimerizes the C3 and C5 positions of the intermediate and then reduces the keto group at C4 to yield the final product, GDP-L-fucose.[3][8]

The Salvage Pathway

The salvage pathway provides an alternative route for the synthesis of GDP-L-fucose by utilizing free L-fucose derived from extracellular sources or from the lysosomal degradation of endogenous glycoconjugates.[3][10] This pathway also involves two key enzymatic steps:

-

Fucokinase (FCSK) : This enzyme phosphorylates free L-fucose at the C1 position to form L-fucose-1-phosphate, utilizing ATP as the phosphate (B84403) donor.[3][21]

-

GDP-L-fucose pyrophosphorylase (GFPP or FPGT) : This enzyme catalyzes the reaction between L-fucose-1-phosphate and GTP to produce GDP-L-fucose and pyrophosphate.[3][8]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Extraction and Quantification of Fucose from Brown Algae

This protocol outlines a general procedure for the extraction and colorimetric quantification of fucose from brown seaweed.

1. Extraction

-

Weigh 1g of dried, ground seaweed material into a conical flask.

-

Add 25 ml of 0.2 N HCl and heat the suspension at 70°C in a water bath for 1 hour with stirring.

-

Cool the flask and filter the liquid into a separate conical flask.

-

Transfer the retained particles back to the extraction flask with 25 ml of 0.02 N HCl.

-

Repeat the heating and filtration steps.

-

The combined extracts contain the acid-soluble, fucose-containing polysaccharides.[10]

2. Colorimetric Quantification (Cysteine-Sulfuric Acid Method)

-

Place 1 ml of the sample extract into a test tube in an ice-water bath.

-

Carefully add 4.5 ml of dilute H₂SO₄, mix, and allow to cool.

-

Place the tube in a boiling water bath for exactly 10 minutes, then cool to room temperature.

-

Add 0.1 ml of cysteine solution, mix, and leave at room temperature for 30 minutes.

-

Measure the absorbance at 396 nm and 430 nm. The difference in absorbance is used to determine the fucose concentration against a standard curve, which helps to exclude interference from other hexoses.[2][10]

General Workflow for Analysis of Fucosylated Glycoproteins

This workflow describes a typical process for the analysis of fucosylated glycoproteins in a cellular context.

Enzyme Assay for GDP-D-mannose-4,6-dehydratase (GMD)

This protocol is based on the principle of measuring the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose.

1. Recombinant Enzyme Expression and Purification

-

Clone the gene encoding GMD into an appropriate expression vector (e.g., with a GST-tag).

-

Express the protein in a suitable host, such as E. coli.

-

Purify the recombinant protein using affinity chromatography (e.g., glutathione-sepharose for GST-tagged proteins).[22]

2. Activity Assay

-

The reaction mixture typically contains the purified GMD enzyme, its substrate GDP-D-mannose, and the cofactor NADP+ in a suitable buffer.

-

The reaction can be monitored by observing the change in absorbance at 340 nm due to the reduction of NADP+.

-

Alternatively, a radiolabeled substrate such as GDP-D-[5-³H]-mannose can be used, and the enzyme activity is determined by measuring the release of ³H into the aqueous medium.[23][24]

-

The products of the reaction can be further analyzed and quantified using techniques like capillary electrophoresis, HPLC, or mass spectrometry.[25][26][27]

Enzyme Assay for Fucokinase (FCSK)

This assay measures the conversion of L-fucose to L-fucose-1-phosphate.

1. Reaction Setup

-

The reaction mixture includes the enzyme source (e.g., cell lysate or purified recombinant FCSK), L-fucose, ATP, and a divalent cation like Mg²⁺ in a buffered solution.[21]

2. Detection of Activity

-

The activity can be quantified using chromatographic methods to separate and measure the amount of L-fucose-1-phosphate produced over time.[21]

-

Radiolabeled L-fucose can also be used as a substrate, and the formation of radiolabeled L-fucose-1-phosphate can be monitored.[21]

Conclusion

This compound is a monosaccharide of profound biological significance, with its natural abundance in sources like brown algae offering exciting opportunities for its exploitation in functional foods and pharmaceuticals. A thorough understanding of its biosynthetic pathways is paramount for deciphering the roles of fucosylation in health and disease. The methodologies outlined in this guide provide a framework for researchers to explore the fascinating world of fucobiology, paving the way for advancements in drug development and personalized medicine. The continued investigation into the regulation of fucose metabolism and the development of specific inhibitors or modulators of fucosylation hold immense promise for future therapeutic interventions.

References

- 1. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]

- 2. Fucoidan Characterization: Determination of Purity and Physicochemical and Chemical Properties [mdpi.com]

- 3. Frontiers | A Comprehensive and Comparative Analysis of the Fucoidan Compositional Data Across the Phaeophyceae [frontiersin.org]

- 4. Fucose (FucAz) Modified Glycoprotein Assay Kit (ab241020) is not available | Abcam [abcam.com]

- 5. Fucose-containing bacterial exopolysaccharides: Sources, biological activities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 7. Fucoidan: Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. heraldopenaccess.us [heraldopenaccess.us]

- 11. scispace.com [scispace.com]

- 12. Structure characterization of a fucose-containing exopolysaccharide produced by Enterobacter cloacae Z0206 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. thrivediscovery.ca [thrivediscovery.ca]

- 15. Concentrations of oligosaccharides in human milk and child growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Role of Two Human Milk Oligosaccharides, 2′-Fucosyllactose and Lacto-N-Neotetraose, in Infant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 20. uniprot.org [uniprot.org]

- 21. Enzyme Activity Measurement for Fucokinase [creative-enzymes.com]

- 22. Expression, purification and characterization of GDP-D-mannose 4,6-dehydratase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An assay for GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Assay for GDP-D-mannose-4,6-dehydratase (Journal Article) | OSTI.GOV [osti.gov]

- 25. Biochemical characterization of GDP-L-fucose de novo synthesis pathway in fungus Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. glycoscience.ru [glycoscience.ru]

- 27. researchgate.net [researchgate.net]

α-L-Fucopyranose as a Cornerstone of ABO Blood Group Antigens: A Technical Guide

Executive Summary: The ABO blood group system, a cornerstone of transfusion medicine, is defined by specific carbohydrate antigens on the surface of red blood cells and other cell types. The synthesis of these antigens is critically dependent on the prior formation of the H antigen, a structure whose immunodominant feature is a terminal α-L-fucopyranose residue. This guide provides an in-depth examination of the biochemical and genetic basis for the role of α-L-fucopyranose in the ABO system, detailing the enzymatic processes, relevant quantitative data, and key experimental methodologies for researchers, scientists, and drug development professionals.

Introduction

The clinical significance of the ABO blood group antigens lies in their profound immunogenicity; incompatibility in this system can lead to severe and potentially fatal transfusion reactions.[1][2] These antigens are not primary gene products but are complex carbohydrates synthesized by the sequential action of glycosyltransferase enzymes.[1][3] The foundational step in the biosynthesis of the A and B antigens is the creation of the H antigen. This process is catalyzed by a fucosyltransferase that attaches an L-fucose sugar to a precursor oligosaccharide chain.[4][5] Therefore, α-L-fucopyranose is the pivotal monosaccharide that establishes the framework upon which the A and B determinants are built. Individuals with blood group O lack the enzymes to modify the H antigen, leaving it as the terminal structure on their cells.[1][6]

Biochemical and Genetic Framework

The synthesis of ABO antigens is a multi-step enzymatic process governed by the interplay of genes at two primary loci: the FUT1 (H) locus and the ABO locus.[1] A third locus, FUT2 (Se), governs the expression of H antigen in secretions.[1]

2.1 The Precursor Substance and the Role of Fucosyltransferases

The H antigen is synthesized by the addition of an L-fucose residue in an α(1,2) linkage to the terminal D-galactose of a precursor oligosaccharide chain.[6][7][8] These precursor chains exist in several forms, with type 1 and type 2 being the most common.[7][9]

-

On red blood cells , the precursor is primarily the type 2 chain (Galβ1-4GlcNAc-R). The enzyme responsible for fucosylation is α-1,2-fucosyltransferase 1, encoded by the FUT1 gene.[7][9][10]

-

In secretions , the precursor is mainly the type 1 chain (Galβ1-3GlcNAc-R). The responsible enzyme is α-1,2-fucosyltransferase 2, encoded by the FUT2 (Secretor) gene.[7][10][11]

Individuals with the rare Bombay phenotype (Oh) lack functional FUT1 genes and therefore cannot synthesize H antigen on their red blood cells.[7][8][12] Consequently, even if they possess functional A or B enzymes, they cannot produce A or B antigens.[7][12]

2.2 Formation of A and B Antigens

Once the H antigen is formed, it serves as the acceptor substrate for the glycosyltransferases encoded by the ABO gene on chromosome 9.[2][5]

-

The A allele encodes an α-1,3-N-acetylgalactosaminyltransferase, which adds an N-acetylgalactosamine (GalNAc) residue to the terminal galactose of the H antigen.[7][9][13]

-

The B allele encodes an α-1,3-galactosyltransferase, which adds a D-galactose (Gal) residue to the same position on the H antigen.[7][9][13]

-

The O allele is a null allele, producing a non-functional enzyme. In individuals with blood group O, the H antigen remains unmodified.[1][5][9]

Because the A and B transferases are not 100% efficient, residual H antigen is present on all red blood cells except those of the Bombay phenotype. The amount of H antigen is highest on O cells and progressively decreases in the order O > A₂ > B > A₂B > A₁ > A₁B.[7]

Quantitative Data

The enzymatic reactions and antigen expression levels within the ABO system have been quantitatively characterized.

Table 1: Kinetic Parameters of Fucosyltransferases

| Enzyme | Substrate | Km | Reference |

|---|---|---|---|

| FUT1 (Human) | Phenyl β-D-galactoside | 2.4 mM | [14] |

| FutA (mutant M32) | GDP-Fucose | ~0.4 mM | [15] |

| α1,6-FucT (mutant R366A) | GDP-Fucose | Increased vs. WT | [16] |

| α1,6-FucT (mutant R366A) | Oligosaccharide-Asn-PABA | Increased vs. WT |[16] |

Table 2: Relative H Antigen Expression on Erythrocytes

| Blood Group | Relative H Antigen Amount |

|---|---|

| O | +++++ |

| A₂ | ++++ |

| B | +++ |

| A₂B | ++ |

| A₁ | ++ |

| A₁B | + |

| Bombay (Oh) | None |

Source: Adapted from Reid and Olsson, 2012, as cited in[7]

Experimental Protocols

4.1 Protocol: Serological Hemagglutination Assay for ABO Blood Typing

This assay is the standard method for determining ABO blood type by observing the agglutination (clumping) of red blood cells (RBCs) in the presence of specific antibodies.

Materials:

-

Patient whole blood sample (collected in an EDTA tube)

-

Commercially available anti-A, anti-B, and anti-H lectin reagents

-

Isotonic saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

-

Glass slides or 96-well microtiter plates (V-bottom)[17]

-

Pipettes and disposable tips

-

Positive and negative control samples[17]

Procedure (Slide Method):

-

Prepare a 10% suspension of patient RBCs in saline.[17]

-

On a clean, labeled glass slide, place one drop of the 10% RBC suspension.[17]

-

Add one drop of anti-A reagent to the RBC drop.

-

Using a clean applicator stick, mix the cells and reagent over an area of approximately 1 inch in diameter.

-

Repeat steps 2-4 on separate slides for anti-B and anti-H reagents.

-

Gently tilt the slide back and forth for one minute to mix.[17]

-

Immediately observe for agglutination macroscopically. A positive result is indicated by the clumping of RBCs. A negative result shows a smooth, uniform suspension.

-

Compare the reaction patterns to a known control to determine the blood group.

Interpretation:

-

Agglutination with Anti-A only: Blood group A

-

Agglutination with Anti-B only: Blood group B

-

Agglutination with Anti-A and Anti-B: Blood group AB

-

No agglutination with Anti-A or Anti-B, agglutination with Anti-H: Blood group O

-

No agglutination with Anti-A, Anti-B, or Anti-H: Suggests Bombay phenotype (requires further investigation)

4.2 Protocol: Fucosyltransferase Activity Assay (HPLC-Based)

This protocol measures the activity of a fucosyltransferase by quantifying the formation of a fucosylated product using High-Performance Liquid Chromatography (HPLC).[18][19]

Materials:

-

Enzyme source: Recombinant fucosyltransferase or cell lysate from transfected cells.[18]

-

Acceptor substrate: A pyridylaminated (PA)-oligosaccharide (e.g., PA-lacto-N-neotetraose for α1,3-FUT assay).[18]

-

Reaction buffer: e.g., 20 mM HEPES (pH 7.4) or 1 M sodium cacodylate (pH 6.8).[18]

-

Cofactors: 250 mM MnCl₂.[18]

-

HPLC system with a fluorescence detector and a reversed-phase C18 column (e.g., TSK-gel ODS-80TS).[18][19]

-

Elution buffer: e.g., 20 mM ammonium (B1175870) acetate (B1210297) (pH 4.0).[18]

Procedure:

-

Enzyme Preparation: Solubilize cells expressing the fucosyltransferase in a buffer containing a mild detergent (e.g., 0.1% Triton X-100) via sonication. Centrifuge to pellet debris and collect the supernatant containing the enzyme.[18]

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, MnCl₂, GDP-fucose, the PA-sugar acceptor substrate, and the enzyme-containing supernatant.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).[18]

-

Reaction Termination: Stop the reaction, for example, by boiling or adding EDTA. Centrifuge at high speed (e.g., 20,000 x g) to pellet any precipitate.[18]

-

HPLC Analysis: Inject a defined volume (e.g., 10 µL) of the supernatant onto the HPLC column.[18]

-

Elution: Elute the reaction products using the specified buffer at a constant flow rate (e.g., 1.0 mL/min).[18]

-

Detection & Quantification: Monitor the eluate with a fluorescence detector. The fucosylated PA-oligosaccharide product will have a different retention time than the unreacted acceptor. Quantify the product by integrating the peak area and comparing it to a standard curve. Enzyme activity can be calculated based on the rate of product formation.

Visualizations

5.1 Biosynthetic Pathway of ABO Antigens

Caption: Biosynthesis of A, B, and H antigens from a precursor chain.

5.2 Experimental Workflow: Serological Blood Typing

References

- 1. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ABO blood group system - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of ABO and related antigens - Glycopedia [glycopedia.eu]

- 4. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ABO blood group antigens and differential glycan expression: Perspective on the evolution of common human enzyme deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. ABO blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. ABO Grouping: Overview, Clinical Indications/Applications, Test Performance [emedicine.medscape.com]

- 14. genecards.org [genecards.org]

- 15. Directed evolution of an α1,3-fucosyltransferase using a single-cell ultrahigh-throughput screening method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. microbenotes.com [microbenotes.com]

- 18. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Pivotal Role of α-L-Fucopyranose in Shaping the Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-L-fucopyranose, a deoxyhexose sugar, is a critical modulator of the immune system. Its incorporation onto glycoproteins and glycolipids, a process known as fucosylation, profoundly influences a vast array of immunological functions, from cell adhesion and signaling to antibody-mediated cytotoxicity. This technical guide provides an in-depth exploration of the multifaceted roles of α-L-fucopyranose in both innate and adaptive immunity, offering detailed experimental protocols, quantitative data, and visual representations of key molecular pathways to support advanced research and therapeutic development.

Fucosylation is a post-translational modification that can be broadly categorized into core fucosylation, catalyzed by α1,6-fucosyltransferase (FUT8), and terminal fucosylation, mediated by other fucosyltransferases.[1][2] These modifications are integral to the function of numerous immune-related molecules, including selectins, immunoglobulins, and T-cell and B-cell receptors.[3][4] Dysregulation of fucosylation has been implicated in various pathological conditions, including cancer and inflammatory diseases, highlighting its potential as a therapeutic target.[5]

Data Presentation: Quantitative Impact of Fucosylation on Immune Parameters

The following tables summarize key quantitative data from various studies, illustrating the significant impact of α-L-fucopyranose on immune cell function and molecular interactions.

Table 1: Effect of L-fucose on Cytokine Production and Immune Cell Activation

| Cell Type | Treatment | Cytokine/Marker | Change | Reference |

| Murine Macrophages (RAW264.7) | L-fucose (5 mg/ml) + LPS | Mcp1 mRNA | Decreased | [6] |

| Murine Macrophages (RAW264.7) | L-fucose (10 mg/ml) + LPS | Mcp1 mRNA | Significantly Decreased (p < 0.0001) | [6] |

| Murine Macrophages (RAW264.7) | L-fucose (5 mg/ml) + LPS | Il6 mRNA | Decreased (p < 0.05) | [6] |

| Murine Macrophages (RAW264.7) | L-fucose (10 mg/ml) + LPS | Il6 mRNA | Significantly Decreased (p < 0.001) | [6] |

| Murine Bone Marrow-Derived DCs | L-fucose | Antigen Uptake (FITC-Dextran) | Increased | [7] |

| Human Dendritic Cells | Fucose-BSA | CD86 Expression | Increased | [8] |

| Human Dendritic Cells | Fucose-BSA | PD-L1 Expression | Increased | [8] |

Table 2: Impact of Afucosylation on IgG1 FcγRIIIa Binding Affinity and ADCC

| Antibody Type | FcγRIIIa Allotype | Binding Affinity (KD) / Fold Increase | ADCC Enhancement (Fold) | Reference |

| Afucosylated Humanized IgG1 | 158V | ~20-40 fold increased affinity | Not specified | [9] |

| Afucosylated Humanized IgG1 | 158F | ~20-40 fold increased affinity | Not specified | [9] |

| Afucosylated Mouse IgG2a | Murine FcγRIV | ~10 fold increased affinity | Not specified | [9] |

| Afucosylated Humanized IgG1 | Not specified | ~50-fold improvement in binding affinity | Significant improvement | [10] |

| Afucosylated IgG1 | Not specified | 1.7 ± 0.1 kcal/mol lower binding energy | Not specified | [11] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows influenced by fucosylation.

Signaling Pathways

Caption: TCR Signaling Pathway and the Influence of Fucosylation.

Caption: BCR Signaling Pathway and the Role of Core Fucosylation.

Experimental Workflows

Caption: Experimental Workflow for Investigating Fucosylation in Immune Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of α-L-fucopyranose's role in the immune response.

Analysis of Protein Fucosylation by Lectin Blotting

Objective: To detect fucosylated glycoproteins in a complex protein mixture.

Materials:

-

Protein samples (cell lysates, purified proteins)

-

SDS-PAGE apparatus and reagents

-

PVDF or nitrocellulose membrane

-

Transfer buffer (25 mM Tris, 192 mM glycine, 10% methanol)

-

Tris-buffered saline (TBS): 137 mM NaCl, 2.68 mM KCl, 25 mM Tris-HCl, pH 7.4

-

TBST (TBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 3% BSA in TBST)

-

Biotinylated Aleuria Aurantia Lectin (AAL) or other fucose-specific lectins

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE: Separate protein samples by SDS-PAGE according to standard protocols.[11]

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

-

Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature with gentle agitation.[12]

-

Lectin Incubation: Incubate the membrane with biotinylated AAL (typically 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature with gentle agitation.[13]

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound lectin.[12]

-

Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer according to manufacturer's instructions) for 1 hour at room temperature.[11]

-

Washing: Repeat the washing step (step 5).

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.[13]

Quantitative Analysis of Antibody-Dependent Cellular Cytotoxicity (ADCC)

Objective: To quantify the ability of antibodies to mediate the killing of target cells by effector cells, and to assess the impact of fucosylation.

Materials:

-

Target cells (expressing the antigen of interest)

-

Effector cells (e.g., NK cells or PBMCs)

-

Fucosylated and afucosylated antibodies

-

Cell culture medium

-

96-well U-bottom plates

-

Flow cytometer

-

Cell viability dye (e.g., 7-AAD or propidium (B1200493) iodide)

-

Target cell labeling dye (e.g., CFSE)

Procedure:

-

Target Cell Preparation: Label target cells with a fluorescent dye like CFSE for easy identification by flow cytometry.

-

Assay Setup: In a 96-well plate, add a fixed number of labeled target cells to each well.

-

Antibody Addition: Add serial dilutions of fucosylated and afucosylated antibodies to the wells and incubate for 30 minutes at 37°C.

-

Effector Cell Addition: Add effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

-

Staining: Add a cell viability dye (e.g., 7-AAD) to each well.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the target cell population (CFSE-positive) and quantify the percentage of dead target cells (CFSE-positive and 7-AAD-positive).

-

Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and plot the dose-response curves to determine the EC50 values.

T-Cell Proliferation Assay using CFSE

Objective: To measure the proliferation of T-cells in response to stimulation and to assess the effect of L-fucose.

Materials:

-

T-cells (e.g., purified CD4+ or CD8+ T-cells)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Cell culture medium

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, or antigen-presenting cells with peptide)

-

L-fucose

-

Flow cytometer

Procedure:

-

CFSE Labeling: Resuspend T-cells at 1-10 x 10^6 cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the reaction by adding 5 volumes of cold complete medium. Wash the cells twice.[14][15]

-

Cell Culture: Plate the CFSE-labeled T-cells in a 96-well plate.

-

Treatment and Stimulation: Add L-fucose at various concentrations to the appropriate wells. Stimulate the T-cells with anti-CD3/CD28 antibodies or other stimuli.

-

Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. CFSE fluorescence intensity will halve with each cell division, allowing for the visualization of distinct generations of proliferating cells.

-

Data Analysis: Quantify the percentage of divided cells and the proliferation index.

Analysis of B-Cell Receptor (BCR) Signaling by Phosphoflow Cytometry

Objective: To measure the phosphorylation of key signaling molecules downstream of the BCR upon activation and to investigate the impact of fucosylation.

Materials:

-

B-cells

-

BCR-stimulating agent (e.g., anti-IgM F(ab')2 fragments)

-

Fixation buffer (e.g., paraformaldehyde-based)

-

Permeabilization buffer (e.g., methanol-based)

-

Fluorochrome-conjugated antibodies against B-cell surface markers

-

Fluorochrome-conjugated antibodies against phosphorylated signaling proteins (e.g., p-Syk, p-PLCγ2)

-

Flow cytometer

Procedure:

-

Cell Stimulation: Stimulate B-cells with a BCR-stimulating agent for various time points at 37°C.[16]

-

Fixation: Immediately stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.[17]

-

Permeabilization: Wash the cells and then permeabilize by adding cold methanol (B129727) and incubating on ice for at least 30 minutes.[17]

-

Staining: Wash the cells and stain with a cocktail of antibodies against surface markers and intracellular phosphorylated proteins for 30-60 minutes at room temperature.[16]

-

Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer.

-

Data Analysis: Gate on the B-cell population of interest and quantify the median fluorescence intensity (MFI) of the phosphoprotein-specific antibodies to determine the level of phosphorylation.

Conclusion

α-L-fucopyranose is a key regulator of the immune system, with its influence extending across a wide range of cellular and molecular processes. The fucosylation of immune receptors and their ligands fine-tunes cell-cell interactions, modulates signal transduction, and ultimately shapes the nature and magnitude of the immune response. A thorough understanding of these mechanisms, facilitated by the robust experimental approaches detailed in this guide, is essential for the development of novel immunotherapies. By targeting fucosylation pathways, it may be possible to enhance anti-tumor immunity, dampen inflammatory responses, and improve the efficacy of therapeutic antibodies. The continued exploration of the "fucosylome" in an immunological context promises to uncover new avenues for therapeutic intervention in a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Core Fucosylation Regulates the Function of Pre-BCR, BCR and IgG in Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Integrating Experiment and Theory to Understand TCR-pMHC Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-fucose and fucoidan alleviate high-salt diet-promoted acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The functional role of L-fucose on dendritic cell function and polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. L-Fucose alleviates inflammation, pyroptosis and mitochondrial injury in obesity-related cardiac injury via TLR4/MyD88/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibody fucosylation lowers FcγRIIIa/CD16a affinity by limiting the conformations sampled by the N162-glycan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphoflow Protocol for Signaling Studies in Human and Murine B Cell Subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of α-L-Fucopyranose in Host-Pathogen Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between host and pathogen is often dictated by a molecular language spoken at the cellular surface. A key dialect in this language involves glycans, complex carbohydrate structures that adorn host cells and serve as crucial recognition sites for invading microbes. Among the vast repertoire of monosaccharides that constitute these glycans, α-L-fucopyranose, a terminal deoxyhexose, has emerged as a critical player in mediating a wide array of host-pathogen interactions. Its presence on glycoproteins and glycolipids can determine the success or failure of pathogenic colonization, invasion, and immune evasion. This technical guide provides an in-depth exploration of the multifaceted involvement of α-L-fucopyranose in these interactions, offering valuable insights for researchers and professionals in drug development.

Fucosylated glycans are integral to numerous physiological processes, including cell adhesion and immune regulation.[1] Pathogens have evolved sophisticated mechanisms to exploit these host structures, utilizing them as anchors for attachment, triggers for cellular entry, and modulators of the host's immune response.[2][3] This guide will delve into the specific roles of α-L-fucopyranose in bacterial and viral pathogenesis, biofilm formation, and the intricate signaling pathways that are co-opted or subverted by microbes. Furthermore, we will present quantitative data on these interactions, detail key experimental protocols for their study, and provide visual representations of the underlying molecular mechanisms.

I. α-L-Fucose in Bacterial Pathogenesis

Bacteria have evolved a diverse array of fucose-binding proteins, known as lectins, which specifically recognize and bind to fucosylated glycans on host tissues.[4] This interaction is a critical first step in the infection process for many bacterial pathogens, facilitating adhesion, colonization, and subsequent invasion.

Bacterial Adhesion and Invasion

The attachment of bacteria to host cells is a prerequisite for successful infection. Fucose-containing structures, such as the Lewis antigens found on mucosal surfaces, serve as prominent receptors for bacterial adhesins.

-

Pseudomonas aeruginosa : This opportunistic pathogen utilizes the fucose-binding lectin LecB to adhere to host tissues, a crucial step in the establishment of infections, particularly in the lungs of cystic fibrosis patients.[5][6]

-

Helicobacter pylori : The causative agent of gastritis and peptic ulcers, H. pylori binds to fucosylated Lewis b (Leb) antigens in the gastric epithelium. This interaction is mediated by its BabA adhesin and is essential for persistent colonization.[7]

-

Clostridium difficile : The toxin A of this bacterium, a major cause of antibiotic-associated diarrhea, recognizes fucosylated glycans, contributing to its pathogenic effects in the gut.[6]

Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provide protection against antibiotics and host immune responses.[8] α-L-Fucose plays a significant role in the biofilm development of several pathogens.

-

Pseudomonas aeruginosa : The fucose-binding lectin LecB is not only involved in adhesion but also plays a structural role in the biofilm matrix, cross-linking polysaccharides and contributing to the overall integrity of the biofilm.[5] Inhibition of LecB has been shown to disrupt biofilm formation.

-

Candida albicans : While a fungus, the principles of biofilm formation share similarities with bacteria. The adhesin Als1p of C. albicans has been shown to interact with fucose-containing glycans, which can be a factor in its biofilm development on host surfaces.[6][9]

II. α-L-Fucose in Viral Pathogenesis

Viruses also exploit host fucosylated glycans for attachment and entry into cells. The hemagglutinin proteins of many viruses are lectins that recognize specific glycan structures, including those containing fucose.

Viral Entry and Recognition

The initial interaction between a virus and its host cell is a critical determinant of infectivity. Fucosylated glycans often serve as the primary attachment receptors for viruses.

-

Influenza Virus : The hemagglutinin (HA) of influenza viruses binds to sialic acid-containing glycans. The presence of fucose on these glycans can modulate the binding affinity and specificity of different influenza strains, influencing host tropism.[10][11]

-

Norovirus : Human noroviruses, a major cause of gastroenteritis, recognize histo-blood group antigens (HBGAs), which are fucosylated glycans, as essential receptors for infection.[12][13][14] The specific HBGA expression profile of an individual can determine their susceptibility to different norovirus genotypes.

-

Human Immunodeficiency Virus (HIV) : The heavily glycosylated HIV envelope protein, gp120, contains fucose residues. These fucosylated glycans can interact with host lectins, such as DC-SIGN on dendritic cells, which can facilitate virus transmission to T cells.[2][15]

III. Fucosylation and Immune Modulation

The interaction between pathogen-associated fucose-binding molecules and host fucosylated glycans can significantly modulate the host immune response, often to the pathogen's advantage.

Lectin-Mediated Immune Evasion

Pathogens can use fucose recognition to subvert or dampen the host's immune defenses.

-

Dendritic Cell-Specific ICAM-3-Grabbing Non-integrin (DC-SIGN) : This C-type lectin, expressed on dendritic cells, recognizes fucosylated and mannosylated glycans on pathogens like HIV, Mycobacterium tuberculosis, and Helicobacter pylori.[16][17] Binding to DC-SIGN can lead to internalization of the pathogen and modulation of the subsequent immune response, sometimes promoting a Th2-biased response that is less effective at clearing the infection.[18]

-

Toll-Like Receptor (TLR) Signaling : Fucosylation of host receptors, such as TLR4, can influence their signaling capacity. Core fucosylation of CD14, a co-receptor for TLR4, is critical for the internalization of the TLR4 complex and the subsequent activation of the TRIF-dependent signaling pathway, which leads to the production of type I interferons.[5][19] Pathogens may manipulate this fucosylation to alter the inflammatory response.

IV. Quantitative Analysis of α-L-Fucose-Mediated Interactions

Understanding the quantitative aspects of fucose-lectin binding is crucial for the development of effective anti-adhesion therapies. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and glycan microarrays are used to determine binding affinities (Kd) and inhibition constants (IC50).

| Pathogen Lectin | Fucosylated Ligand | Binding Affinity (Kd) | Technique |

| Pseudomonas aeruginosa LecB | Lewisa | ~1 µM | ITC |

| Burkholderia ambifaria BambL | F-H type 2 | 9 ± 2 µM | NMR |

| Human Norovirus (GII.4) P-dimer | Methyl α-L-fucopyranoside | 22 mM | NMR |

| Avian Influenza H5N1 HA | Sialylated and fucosylated glycans | nanomolar to micromolar range | Glycan Microarray |

| Streptomyces rapamycinicus SL2-1 | Core α1-6 fucosylated octasaccharide | 12 µM | ITC |

Table 1: Quantitative Binding Affinities of Pathogen Lectins to Fucosylated Glycans. This table summarizes the dissociation constants (Kd) for several pathogen lectins binding to their respective fucosylated ligands, as determined by various biophysical techniques.

| Inhibitor | Target | IC50 | Assay |

| 6,6-difluoro-L-fucose | Cellular fucosylation | 43 µM | Cell viability assay |

| 6,6,6-trifluoro-L-fucose | Cellular fucosylation | 58 µM | Cell viability assay |

| 6-fluoro-L-fucose | Cellular fucosylation | 159 µM | Cell viability assay |

| C-glycosidic LecB inhibitor 1a | P. aeruginosa LecB (PA14) | 0.20-0.33 µM | Competitive binding assay |

| Phenylurea derivative 44 | S. suis PN adhesin | 30 nM | Hemagglutination inhibition |

Table 2: Inhibitory Concentrations of Fucose Analogs and Other Inhibitors. This table presents the half-maximal inhibitory concentrations (IC50) for various compounds that interfere with fucosylation or fucose-mediated binding.

V. Experimental Protocols